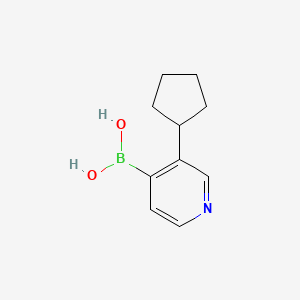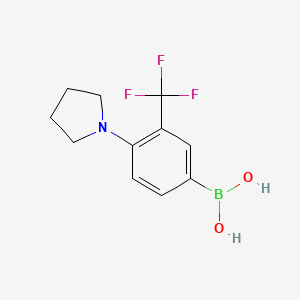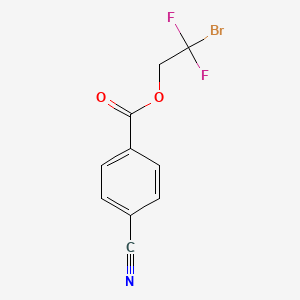![molecular formula C21H24O2 B14085071 1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-4,4'-diol](/img/structure/B14085071.png)
1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-4,4'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1’,1’-Tetramethyl-3,3’-spirobi[2H-indene]-4,4’-diol is an organic compound with the molecular formula C21H24O2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is known for its stability and has been studied for various applications in scientific research, particularly in the fields of chemistry and biology .
Vorbereitungsmethoden
The synthesis of 1,1,1’,1’-tetramethyl-3,3’-spirobi[2H-indene]-4,4’-diol involves several steps. One common method includes the reaction of 3,3,3’,3’-tetramethyl-1,1’-spirobi[indan]-6,6’-diol with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1,1,1’,1’-Tetramethyl-3,3’-spirobi[2H-indene]-4,4’-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
1,1,1’,1’-Tetramethyl-3,3’-spirobi[2H-indene]-4,4’-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its stable structure makes it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound has been investigated for its potential biological activities, including its role as an inhibitor in certain enzymatic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of antiviral drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 1,1,1’,1’-tetramethyl-3,3’-spirobi[2H-indene]-4,4’-diol exerts its effects involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the integration of viral DNA into the host genome. This inhibition disrupts the replication cycle of the virus, thereby reducing its proliferation .
Vergleich Mit ähnlichen Verbindungen
1,1,1’,1’-Tetramethyl-3,3’-spirobi[2H-indene]-4,4’-diol can be compared with other spiro compounds such as:
3,3,3’,3’-Tetramethyl-1,1’-spirobi[indan]-6,6’-diol: Similar in structure but differs in the position of hydroxyl groups.
1,1’-Spirobi[indane-5,6-diol], 3,3,3’,3’-tetramethyl-: Another spiro compound with different functional groups and properties.
The uniqueness of 1,1,1’,1’-tetramethyl-3,3’-spirobi[2H-indene]-4,4’-diol lies in its specific structural configuration and its potential as an inhibitor in biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C21H24O2 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-4,4'-diol |
InChI |
InChI=1S/C21H24O2/c1-19(2)11-21(17-13(19)7-5-9-15(17)22)12-20(3,4)14-8-6-10-16(23)18(14)21/h5-10,22-23H,11-12H2,1-4H3 |
InChI-Schlüssel |
BXPRWQMUHPACQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2(CC(C3=C2C(=CC=C3)O)(C)C)C4=C1C=CC=C4O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


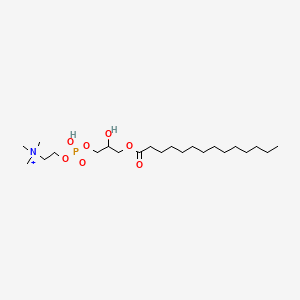
![7-Bromo-1-(3,4-dichlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085010.png)
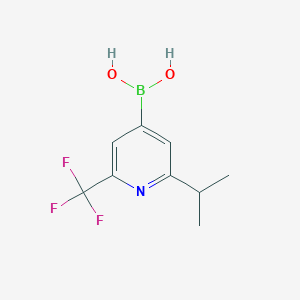
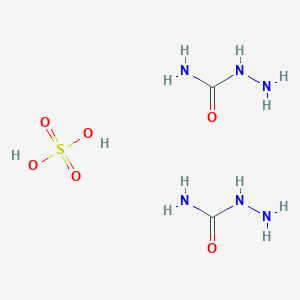

![dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B14085026.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8,9S)-cinchonan-9-ylurea](/img/structure/B14085032.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(furan-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085040.png)
![2-(9-(tert-Butoxycarbonyl)-3,9-diazaspiro[5.5]undecan-3-yl)acetic acid](/img/structure/B14085047.png)
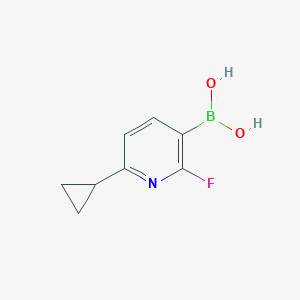
![5-[(4-Bromo-2-fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B14085062.png)
